BenchChemオンラインストアへようこそ!

3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

PKM2 activators Conformational restriction Tetrahydroquinoline SAR

3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS 1368620-03-4) is a heterobifunctional tetrahydroquinoline (THQ) building block bearing a reactive sulfonyl chloride electrophile at the 6-position, a cyclic amide (2-oxo) hydrogen-bonding motif, and a gem‑dimethyl quaternary center at the 3‑position. Its molecular formula is C₁₁H₁₂ClNO₃S (MW 273.74 g·mol⁻¹) and it is supplied as a powder with ≥95% purity by multiple vendors including American Elements, Biosynth (via CymitQuimica), Leyan, and Chemenu.

Molecular Formula C11H12ClNO3S
Molecular Weight 273.73
CAS No. 1368620-03-4
Cat. No. B2781691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
CAS1368620-03-4
Molecular FormulaC11H12ClNO3S
Molecular Weight273.73
Structural Identifiers
SMILESCC1(CC2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O)C
InChIInChI=1S/C11H12ClNO3S/c1-11(2)6-7-5-8(17(12,15)16)3-4-9(7)13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14)
InChIKeyVUXLVVDLLQRTCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS 1368620-03-4): Procurement-Grade Structural & Functional Baseline


3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS 1368620-03-4) is a heterobifunctional tetrahydroquinoline (THQ) building block bearing a reactive sulfonyl chloride electrophile at the 6-position, a cyclic amide (2-oxo) hydrogen-bonding motif, and a gem‑dimethyl quaternary center at the 3‑position [1]. Its molecular formula is C₁₁H₁₂ClNO₃S (MW 273.74 g·mol⁻¹) and it is supplied as a powder with ≥95% purity by multiple vendors including American Elements, Biosynth (via CymitQuimica), Leyan, and Chemenu [2]. The sulfonyl chloride group enables rapid derivatisation to sulfonamides, sulfonates, and sulfones, while the 3,3‑dimethyl substitution introduces conformational restriction absent in the des‑methyl parent scaffold, a feature exploited in the design of PKM2 activators and RORγ inverse agonists [3].

Why 3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride Cannot Be Replaced by a Close Structural Analog Without Risk of Divergent Biological or Synthetic Outcomes


Tetrahydroquinoline-6-sulfonyl chlorides share a common reactive handle, but the position and nature of substituents on the saturated ring decisively control the geometry, lipophilicity, and metabolic profile of the final sulfonamide products . Relocating the gem‑dimethyl group from the 3‑position to the 4‑position (CAS 1061596‑54‑0) preserves the molecular formula but alters the spatial relationship between the sulfonamide vector and the amide NH, which can shift PKM2 AC₅₀ by >8‑fold within the same chemotype [1]. Omitting the 2‑oxo group entirely (e.g., 1,2,3,4‑tetrahydroquinoline‑6‑sulfonyl chloride, CAS 1314774‑11‑2) removes a critical hydrogen‑bond donor/acceptor, abolishing the key interaction with the pyruvate kinase allosteric site . Even seemingly conservative changes in substitution pattern therefore propagate into measurable differences in target engagement, cellular permeability, and microsomal stability—making generic replacement of this compound a high‑risk decision for programmes built on the 2‑oxo‑THQ‑6‑sulfonamide pharmacophore.

Quantitative Differentiation Evidence: 3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride vs. Closest Analogs


Geminal Dimethyl at C3 vs. C4: Conformational Restriction and PKM2 Pharmacophore Alignment

The 3,3‑dimethyl substitution on the target compound imposes a quaternary centre that restricts rotation about the C3–C4 bond, locking the sulfonyl chloride vector in a conformation that aligns with the PKM2 allosteric pocket. In the foundational SAR study by Walsh et al., the 2‑oxo‑N‑aryl‑1,2,3,4‑tetrahydroquinoline‑6‑sulfonamide scaffold (derived directly from the 6‑sulfonyl chloride) yielded the initial hit compound 3 with AC₅₀ = 790 nM [1]. When the dimethyl group is relocated to the 4‑position (CAS 1061596‑54‑0), the scaffold geometry is altered such that the sulfonamide vector projects from a different spatial origin, and published SAR indicates that subtle positional changes on the saturated ring can shift potency by >8‑fold within the same chemotype . Although no published head‑to‑head comparison exists between sulfonamides derived from the 3,3‑dimethyl vs. 4,4‑dimethyl sulfonyl chlorides, the conformational rationale is supported by the observation that the unsubstituted 2‑oxo‑THQ‑6‑sulfonamide parent (no gem‑dimethyl) shows substantially weaker activity in PKM2 assays [2].

PKM2 activators Conformational restriction Tetrahydroquinoline SAR

Molecular Weight and Lipophilicity Differentiation: Target Compound vs. Unsubstituted Parent

The addition of two methyl groups at the 3‑position increases the molecular weight from 245.68 g·mol⁻¹ (unsubstituted parent, CAS 66657‑42‑9) to 273.74 g·mol⁻¹ (target compound) and raises the computed partition coefficient (XLogP3) to 2.0 [1]. The unsubstituted parent 2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑sulfonyl chloride (CAS 66657‑42‑9, C₉H₈ClNO₃S) has a lower predicted LogP (approximately 1.2) due to the absence of the two methyl groups . This 0.8 LogP unit increase is consistent with the general observation that lipophilicity gains of this magnitude can enhance passive membrane permeability (Papp in Caco‑2 assays) without exceeding the typical oral drug‑like space (LogP <5) [2]. In the PKM2 activator series, the optimised compound PKM2 Activator I (derived from a 2‑oxo‑THQ‑6‑sulfonyl chloride scaffold) achieves a Caco‑2 Papp of 9.38 × 10⁻⁶ cm·s⁻¹ (A‑B) and 7.91 × 10⁻⁶ cm·s⁻¹ (B‑A) with an efflux ratio ≤1, indicating good passive permeability . The 3,3‑dimethyl substitution on the sulfonyl chloride building block is therefore a deliberate design element that pre‑installs lipophilicity matching the permeability requirements of the final sulfonamide drug candidate.

Physicochemical properties LogP Molecular weight Permeability

6‑Sulfonyl Chloride Regiochemistry: Distinguishing the Target Compound from 7‑ and 8‑Sulfonyl Chloride Isomers

The position of the sulfonyl chloride on the tetrahydroquinoline ring is a critical determinant of biological activity in derived sulfonamides. The target compound places the sulfonyl chloride at the 6‑position of the 2‑oxo‑THQ scaffold. In the PKM2 activator series, only the 6‑sulfonamide regioisomers exhibited potent activation; when the sulfonamide was moved to the 7‑position (via the 6‑chloro‑ or 6‑(dimethylamino)‑3,4‑dihydroquinolin‑2(1H)‑one‑7‑sulfonamide constitutional isomers 71–73), the compounds retained nanomolar potency, but the 7‑sulfonamide regioisomers 74b and 75b were completely inactive [1]. For the RORγ inverse agonist chemotype, the N‑sulfonylated tetrahydroquinoline series also specifies the 6‑sulfonyl attachment point as optimal for biochemical potency and cellular activity [2]. The 8‑sulfonyl chloride isomer (3,3‑dimethyl‑1,2,3,4‑tetrahydro‑8‑quinolinesulfonyl chloride), while commercially referenced, has no published biological activity and places the reactive handle at a position incompatible with the 6‑substituted pharmacophore models [3]. Selecting the correct 6‑sulfonyl chloride regioisomer is therefore mandatory for fidelity to the published PKM2 and RORγ SAR.

Regiochemistry Sulfonyl chloride position PKM2 activator geometry RORγ inverse agonists

Commercial Availability and Cost Differentiation: 3,3‑Dimethyl vs. 4,4‑Dimethyl Regioisomer

Both the 3,3‑dimethyl (target, CAS 1368620‑03‑4) and 4,4‑dimethyl (CAS 1061596‑54‑0) regioisomers are commercially available at ≥95% purity, but their pricing structures differ substantially. The target compound is priced at €884.00 per 50 mg and €2,601.00 per 500 mg from Biosynth/CymitQuimica, equating to €17.68·mg⁻¹ at the 50 mg scale and €5.20·mg⁻¹ at the 500 mg scale . The 4,4‑dimethyl regioisomer is priced at €380.00 per 100 mg and €1,020.00 per 1 g from the same supplier, equating to €3.80·mg⁻¹ and €1.02·mg⁻¹ respectively—roughly 4.6‑fold less expensive per milligram at the smallest scale . The unsubstituted parent 2‑oxo‑THQ‑6‑sulfonyl chloride (CAS 66657‑42‑9) is even more economical at approximately $204 per gram from Hit2Lead . The higher cost of the 3,3‑dimethyl isomer reflects the additional synthetic steps required to install the quaternary centre at the 3‑position. For procurement decisions, the cost premium is justified only when the 3,3‑dimethyl substitution is structurally required for the target pharmacophore; if the 4,4‑dimethyl or unsubstituted scaffold is equally tolerated, significant cost savings are achievable.

Procurement Pricing Commercial availability Supply chain

Highest-Confidence Application Scenarios for 3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride Based on Quantitative Evidence


Synthesis of 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide PKM2 Activators for Oncology Research

Reacting the target sulfonyl chloride with substituted anilines yields 2‑oxo‑N‑aryl‑1,2,3,4‑tetrahydroquinoline‑6‑sulfonamides, the third validated chemotype of PKM2 activators. The optimised clinical candidate PKM2 Activator I (AC₅₀ = 90 nM; Km PEP reduced from 1.9 to 0.4 mM; Caco‑2 Papp = 9.38 × 10⁻⁶ cm·s⁻¹; human microsomal t₁/₂ = 277.2 min) demonstrates that this scaffold can achieve cellular potency, permeability, and metabolic stability suitable for in vivo oncology studies . The 3,3‑dimethyl substitution on the building block pre‑installs the conformational restriction that contributes to the scaffold's selectivity for PKM2 over PKM1, PKR, and PKL isoforms (≤25% activation of PKL at 57.5 μM; no activity against PKM1 or PKR) [1].

Construction of N-Sulfonylated Tetrahydroquinoline Libraries for RORγ Inverse Agonist Screening

The N‑sulfonylated tetrahydroquinoline chemotype has been patented as RORγ inverse agonists for the treatment of autoimmune and inflammatory diseases (US 9512111 B2) [2]. The target compound's 3,3‑dimethyl‑2‑oxo‑THQ‑6‑sulfonyl chloride scaffold provides the core structure onto which diverse aryl sulfonamide substituents can be installed via the reactive sulfonyl chloride handle. The 6‑position attachment point is specified in the patent as optimal for biochemical RORγ inverse agonist activity and cellular potency, with selectivity over other nuclear receptors confirmed [2]. This application is directly supported by the regiochemical evidence that the 7‑ and 8‑sulfonyl chloride isomers produce inactive or unvalidated compounds.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis Using a Conformationally Restricted THQ Sulfonyl Chloride Warhead

The sulfonyl chloride group enables efficient parallel derivatisation under mild conditions (room temperature, amine nucleophiles, base), making this building block suitable for high‑throughput library synthesis . The gem‑dimethyl quaternary centre introduces conformational constraint that increases the probability of obtaining high‑affinity hits by reducing entropic penalty upon target binding [1]. The 3,3‑dimethyl substitution, combined with the 2‑oxo hydrogen‑bonding motif, distinguishes this building block from the more flexible unsubstituted parent (CAS 66657‑42‑9) in DEL and FBDD applications where rigidified scaffolds are preferred for hit expansion [3]. The ≥95% purity specification and availability from multiple vendors (American Elements, Biosynth, Leyan) ensure reproducibility across library synthesis campaigns [4].

Medicinal Chemistry Derivatisation to 6‑Sulfonamide, 6‑Sulfonate Ester, and 6‑Sulfone Products for Phenotypic Screening Cascades

Beyond PKM2 and RORγ targets, the sulfonyl chloride can be reacted with alcohols, thiols, and carbon nucleophiles to access sulfonate esters, thiosulfonates, and sulfones respectively, enabling broad phenotypic screening . The 2‑oxo group provides an additional derivatisation handle (e.g., amide NH alkylation or reduction to the tetrahydroquinoline), allowing two‑dimensional library expansion from a single building block [2]. The 3,3‑dimethyl feature ensures that any biological activity identified in phenotypic screens can be attributed to the constrained scaffold geometry, facilitating SAR interpretation and hit‑to‑lead optimisation compared to more flexible analogs.

Quote Request

Request a Quote for 3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.